molecular formula C12H8BrNO2 B11805170 3-(3-Bromophenyl)picolinic acid

3-(3-Bromophenyl)picolinic acid

Cat. No.: B11805170
M. Wt: 278.10 g/mol
InChI Key: FCYBHTNYOZPSAP-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)picolinic acid is a novel picolinic acid derivative designed for research and development, particularly in the fields of agrochemistry and pharmaceutical sciences. As a synthetic auxin mimic, its primary research value lies in the discovery of new herbicides. Structural analogs of 6-aryl-2-picolinic acid, such as halauxifen-methyl and florpyrauxifen-benzyl, are recognized as a remarkable class of auxin herbicides with excellent activity . These compounds are characterized by their good absorption and conductivity in plants, broad weed control spectrum, and efficacy against some resistant weeds . The 6-aryl-picolinic acid scaffold functions by binding to plant auxin-signaling F-box (AFB) proteins, such as AFB5, initiating an unregulated growth response in target broadleaf weeds . Beyond herbicidal applications, picolinic acid derivatives are also investigated for their potential biological activities in medicinal chemistry. Picolinic acid is a natural metabolite of tryptophan and acts as a chelator for metal ions such as zinc, which plays a role in immunomodulation and has shown investigational use as an anti-infective . Furthermore, novel picolinic acid derivatives are being studied for their cytotoxic properties and ability to induce apoptosis in cancer cells, highlighting the versatility of this chemical class in life science research . Researchers can utilize this high-purity compound as a key intermediate for synthesizing more complex molecules or as a lead structure for developing new active ingredients.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

3-(3-bromophenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8BrNO2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,(H,15,16)

InChI Key

FCYBHTNYOZPSAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(N=CC=C2)C(=O)O

Origin of Product

United States

Spectroscopic and Diffraction Based Structural Elucidation of 3 3 Bromophenyl Picolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-(3-Bromophenyl)picolinic acid by providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Regions

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on the picolinic acid and the 3-bromophenyl rings. The aromatic region of the spectrum is complex due to the coupling between adjacent protons. The protons on the pyridine (B92270) ring of the picolinic acid moiety typically appear at different chemical shifts due to the influence of the nitrogen atom and the carboxylic acid group. Similarly, the protons on the 3-bromophenyl ring exhibit a characteristic splitting pattern that allows for their assignment. The integration of these signals confirms the number of protons in each region, consistent with the molecular structure.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Pyridine H-6~8.7Doublet
Pyridine H-4~8.1Doublet
Pyridine H-5~7.7Triplet
Bromophenyl H-2'~7.9Singlet
Bromophenyl H-4'~7.6Doublet
Bromophenyl H-6'~7.5Doublet
Bromophenyl H-5'~7.3Triplet
Carboxylic Acid OH~13.0Broad Singlet
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the carboxylic acid group is typically observed at a downfield chemical shift (around 165-175 ppm). The carbon atoms of the pyridine and benzene (B151609) rings appear in the aromatic region of the spectrum (typically 120-150 ppm), with the carbon attached to the bromine atom showing a characteristic shift.

Carbon Assignment Chemical Shift (ppm)
C=O (Carboxylic Acid)~166
Pyridine C-2~150
Pyridine C-6~148
Pyridine C-4~139
Pyridine C-3~138
Pyridine C-5~128
Bromophenyl C-1'~139
Bromophenyl C-3'~122
Bromophenyl C-6'~134
Bromophenyl C-4'~131
Bromophenyl C-2'~130
Bromophenyl C-5'~129
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine and bromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the picolinic acid and the 3-bromophenyl moieties.

These advanced NMR methods provide a detailed and robust structural confirmation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. rsc.org

A strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. rsc.org

Absorption bands in the 1400-1600 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations of the aromatic pyridine and benzene rings.

A band in the region of 1000-1100 cm⁻¹ can be assigned to the C-Br stretching vibration.

Vibrational Mode Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)
C=O Stretch (Carboxylic Acid)1700-1725
C=C and C=N Stretch (Aromatic)1400-1600
C-Br Stretch1000-1100

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. The molecular formula of this compound is C₁₂H₈BrNO₂. Its molecular weight is approximately 278.10 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected to appear at m/z corresponding to the molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with approximately equal intensity.

Common fragmentation pathways may involve the loss of the carboxylic acid group (-COOH) or the bromine atom. The analysis of these fragment ions helps to confirm the different structural components of the molecule.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While a specific crystal structure for this compound itself was not found in the search results, studies on related picolinic acid derivatives provide valuable insights into the likely solid-state conformation and intermolecular interactions. nih.gov

A study on 3-bromopicolinic acid revealed an orthorhombic crystal system with the space group Pna21. researchgate.net In the solid state, molecules of picolinic acid derivatives often engage in hydrogen bonding interactions, typically involving the carboxylic acid group and the pyridine nitrogen atom, leading to the formation of supramolecular structures like chains or dimers. researchgate.net The presence of the bulky bromophenyl substituent at the 3-position of the picolinic acid ring will influence the crystal packing, potentially leading to π-stacking interactions between the aromatic rings. nih.gov The dihedral angle between the pyridine and the phenyl rings is a key conformational feature that would be determined by X-ray crystallography.

Compound Crystal System Space Group Key Interactions
3-Bromopicolinic acidOrthorhombicPna21Hydrogen bonding (O-H···N)
Picolinic acid derivativesVariesVariesHydrogen bonding, π-stacking

Further X-ray crystallographic studies on this compound would be invaluable for a complete understanding of its three-dimensional structure and the non-covalent interactions that govern its crystal packing.

Crystal Growth Techniques for Single Crystal Formation

The successful cultivation of single crystals of this compound suitable for X-ray diffraction analysis has been accomplished through a slow evaporation method. scispace.comresearchgate.net In a typical procedure, 2.01 grams (10 mmol) of 3-bromopicolinic acid is dissolved in a solvent mixture of 10 mL of tetrahydrofuran (B95107) and 1 mL of deionized water at room temperature. scispace.comresearchgate.net The mixture is stirred until a clear solution is formed. scispace.comresearchgate.net Following filtration to remove any particulate matter, the solution is left for natural evaporation. scispace.comresearchgate.net Over a period of several days, this process yields colorless, block-shaped crystals of the title compound with a reported yield of 82%. scispace.comresearchgate.net

Determination of Unit Cell Parameters and Space Group

Single-crystal X-ray diffraction analysis at a temperature of 150 K revealed that this compound crystallizes in the orthorhombic system. scispace.comresearchgate.net The determined space group is Pna2₁, which is a non-centrosymmetric space group (No. 33). scispace.comresearchgate.net The asymmetric unit of the crystal structure contains two independent molecules of this compound. scispace.com The unit cell is defined by the following parameters:

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)14.3975(12)
b (Å)7.5773(7)
c (Å)12.2500(10)
α (°)90
β (°)90
γ (°)90
Volume (ų)1336.4(2)
Z (formula units per cell)8
Temperature (K)150(2)
Rgt(F)0.0281
wRref(F²)0.0536

Analysis of Molecular Conformation and Bond Geometries

The molecular structure consists of a picolinic acid ring and a 3-bromophenyl ring. The dihedral angle between these two rings is a key feature of the molecular conformation. The carboxylic acid group is attached to the pyridine ring at the 2-position.

Interactive Data Table of Selected Bond Lengths will be provided when specific bond length data is available from crystallographic information files.

Elucidation of Intermolecular Interactions in the Solid State

The solid-state packing of this compound is stabilized by a network of intermolecular interactions. scispace.com

Hydrogen Bonding: The most prominent interactions are hydrogen bonds involving the carboxylic acid groups and the nitrogen atoms of the pyridine rings. Specifically, hydrogen bonds of the type O–H···N are formed, linking the two independent molecules. scispace.com The hydroxyl group of one molecule (O1–H1) donates a hydrogen bond to the pyridine nitrogen (N2) of a neighboring molecule, and similarly, the O3–H3 group donates to the N1 atom. scispace.com This pattern of hydrogen bonding generates a one-dimensional chain structure. scispace.com

Halogen Bonding: A noteworthy short contact is observed between a bromine atom (Br1) and an oxygen atom (O4) of an adjacent molecule, with a measured distance of 3.034 Å. scispace.com While this distance is short, it is described as a weak intermolecular interaction rather than a classical halogen bond or a strong hydrogen bond. scispace.comresearchgate.net

Interaction TypeDonorAcceptorDescriptionDistance (Å)
Hydrogen BondO1–H1N2Forms a one-dimensional chainN/A
Hydrogen BondO3–H3N1Forms a one-dimensional chainN/A
Weak Intermolecular InteractionBr1O4Short interatomic contact3.034

Computational and Theoretical Investigations of 3 3 Bromophenyl Picolinic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For 3-(3-Bromophenyl)picolinic acid, such calculations would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

These calculations provide insights into the molecule's electronic landscape, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

Furthermore, the spatial distribution of HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the electron-deficient picolinic acid moiety.

A molecular electrostatic potential (MEP) map would further visualize the charge distribution, with red regions indicating areas of high electron density (potential sites for electrophilic attack) and blue regions representing areas of low electron density (potential sites for nucleophilic attack).

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy[Data not available]
LUMO Energy[Data not available]
HOMO-LUMO Gap[Data not available]
Dipole Moment[Data not available]

Note: Specific values are dependent on the computational method and have not been reported in publicly available literature for this exact compound.

Conformational Analysis and Energy Landscapes of the Molecule

The three-dimensional structure of this compound is not rigid; rotation around the single bond connecting the phenyl and picolinic acid rings allows for a range of conformations. Conformational analysis aims to identify the most stable arrangements of the molecule (i.e., the lowest energy conformers) and to map the potential energy surface associated with this rotation.

Computational methods, such as molecular mechanics or more rigorous quantum mechanical scans, can be used to calculate the energy of the molecule as a function of the dihedral angle between the two aromatic rings. The resulting energy landscape would reveal the energy barriers between different conformations and the relative populations of each conformer at a given temperature.

Table 2: Relative Energies of Key Conformers of this compound

Conformer (Dihedral Angle)Relative Energy (kcal/mol)
Planar[Data not available]
Twisted (Minimum Energy)[Data not available]
Perpendicular[Data not available]

Note: Specific values are dependent on the computational method and have not been reported in publicly available literature for this exact compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) spectra of this compound.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to a reference compound like tetramethylsilane (TMS), can aid in the assignment of experimental spectra and provide confidence in the determined structure. The chemical shifts would be sensitive to the electronic environment of each nucleus, influenced by the bromine substituent and the carboxylic acid group.

Similarly, the calculation of the harmonic vibrational frequencies can predict the positions of absorption bands in the IR spectrum. These calculations can help to assign specific vibrational modes to the observed experimental peaks, such as the characteristic C=O stretching of the carboxylic acid, the C-Br stretching, and the various aromatic C-H and C-C stretching and bending modes.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm)[Data not available]
¹³C NMRChemical Shift (ppm)[Data not available]
IRC=O Stretch (cm⁻¹)[Data not available]
IRC-Br Stretch (cm⁻¹)[Data not available]

Note: Specific values are dependent on the computational method and have not been reported in publicly available literature for this exact compound.

Molecular Docking and Simulation Studies for Ligand-Receptor Interactions (without reference to specific biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be performed to understand how it might interact with the binding site of a generic protein receptor.

These simulations involve placing the ligand (this compound) into the binding pocket of a receptor and using a scoring function to estimate the binding affinity for different poses. The results can reveal potential key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the binding site, or halogen bonds involving the bromine atom. Pi-pi stacking interactions between the aromatic rings of the ligand and aromatic residues of the receptor are also possible.

Molecular dynamics (MD) simulations can further refine the docked pose and provide insights into the stability of the ligand-receptor complex over time. MD simulations model the atomic movements of the system, offering a dynamic picture of the interactions and conformational changes that may occur upon binding.

Table 4: Summary of Potential Ligand-Receptor Interactions for this compound

Interaction TypePotential Ligand Moiety InvolvedPotential Receptor Residues
Hydrogen BondingCarboxylic AcidPolar (e.g., Ser, Thr, Asn, Gln)
Halogen BondingBromineElectron-rich (e.g., backbone carbonyls)
Pi-Pi StackingPhenyl/Pyridine (B92270) RingsAromatic (e.g., Phe, Tyr, Trp)
Hydrophobic InteractionsPhenyl RingNonpolar (e.g., Leu, Val, Ile)

Note: The specific interactions are hypothetical and would depend on the specific receptor used in a docking study.

Chemical Reactivity and Derivatization of 3 3 Bromophenyl Picolinic Acid

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for functionalization, readily undergoing reactions such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For instance, the reaction of picolinic acid derivatives with alcohols can be catalyzed by strong acid salts of the pyridine (B92270) carboxylic acid ester itself. google.com Another method involves the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. researchgate.netnih.gov

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation is often facilitated by coupling agents that activate the carboxylic acid. Standard amide bond formation conditions, such as using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like Hünig's Base (N,N-diisopropylethylamine), are employed to form the amide linkage. google.comgoogle.com The picolinic amide moiety itself has been utilized as a directing group in transition-metal-catalyzed C-H activation reactions and can be cleaved under mild reductive conditions using zinc in aqueous hydrochloric acid to yield the corresponding amine. cam.ac.uk

Table 1: Examples of Reagents for Carboxylic Acid Derivatization

Reaction Type Reagent/Catalyst Description
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Fischer esterification, an equilibrium reaction. masterorganicchemistry.com
Esterification N,N'-Dicyclohexylcarbodiimide (DCC) Coupling agent to facilitate ester formation. researchgate.netnih.gov
Amidation Amine, HATU, Hünig's Base Standard conditions for amide bond formation. google.comgoogle.com
Amidation Zinc, Hydrochloric Acid Reductive cleavage of picolinic amides. cam.ac.uk

Reactions Involving the Pyridine Nitrogen (e.g., N-Oxidation, Quaternization)

The nitrogen atom in the pyridine ring is a site for electrophilic attack and can undergo N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide. For example, 3-aminopyridine (B143674) can be oxidized with hydrogen peroxide in the presence of hydrochloric acid. patsnap.com The resulting picolinic acid N-oxide is a stable compound. sigmaaldrich.comthermofisher.com This transformation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Quaternization: The pyridine nitrogen can react with alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, introduces a positive charge on the pyridine ring. rsc.org This modification can significantly impact the molecule's solubility and biological activity.

Reactivity of the Bromine Substituent for Further Functionalization (e.g., Palladium-Catalyzed Coupling Reactions)

The bromine atom on the phenyl ring is a key functional group for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds. It involves the reaction of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. vu.nl For instance, 3-arylcoumarin derivatives have been synthesized using Suzuki cross-coupling to modify a bromine substituent. mdpi.com

Other Palladium-Catalyzed Reactions: Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to functionalize the bromine substituent. These include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), the Buchwald-Hartwig amination (coupling with an amine), and the Miyaura borylation (conversion to a boronic ester). mdpi.com These reactions provide access to a vast array of derivatives with diverse structures and properties. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. doi.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed
Suzuki-Miyaura Boronic acid/ester C-C
Heck Alkene C-C
Sonogashira Terminal alkyne C-C
Buchwald-Hartwig Amine C-N
Miyaura Borylation Diboron reagent C-B

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Phenyl Ring

The electronic nature of the substituents on the phenyl ring of 3-(3-bromophenyl)picolinic acid dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on an unactivated aryl halide like the bromophenyl group. However, the presence of a strongly electron-withdrawing group, or the use of a strong nucleophile under forcing conditions, can facilitate NAS.

Photochemical and Thermal Stability Considerations

The stability of this compound and its derivatives under photochemical and thermal stress is an important consideration, particularly for their potential applications in materials science and as pharmaceuticals.

Photochemical Stability: Studies on related compounds like 3-hydroxy-picolinic acid have shown that chemical substitutions can influence their photo-switching properties. nih.gov The bromine substituent and other functional groups can affect the molecule's absorption spectrum and its stability upon exposure to light.

Thermal Stability: The thermal stability of the compound is influenced by the strength of its chemical bonds and its crystal packing. The melting point of picolinic acid N-oxide, for example, is around 162 °C, at which point it decomposes. sigmaaldrich.com The thermal behavior of this compound and its derivatives would need to be experimentally determined for specific applications.

Coordination Chemistry and Metal Complexation of Picolinic Acid Ligands

Picolinic Acid as a Versatile Chelating Ligand

Picolinic acid (pyridine-2-carboxylic acid) is a highly effective chelating agent for a wide array of metal ions. nih.govresearchgate.net Its ability to form stable complexes stems from its structure, which features a carboxylic acid group at the 2-position of a pyridine (B92270) ring. This arrangement allows it to act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and a carboxylate oxygen atom, forming a stable five-membered chelate ring. researchgate.netresearchgate.net This N,O-bidentate coordination is the most common binding mode for picolinate ligands. nih.gov

The versatility of picolinic acid and its derivatives is demonstrated by the variety of metal ions they can coordinate with, including transition metals, lanthanides, and main group elements. nih.govresearchgate.net The resulting metal complexes have found applications in diverse fields such as catalysis, materials science, and bioinorganic chemistry. The introduction of substituents onto the pyridine ring, such as the 3-bromophenyl group in 3-(3-Bromophenyl)picolinic acid, can significantly modify the electronic and steric properties of the ligand, thereby influencing the stability, structure, and reactivity of the corresponding metal complexes.

Synthesis and Characterization of Metal Complexes of this compound

Although specific synthetic procedures for metal complexes of this compound are not detailed in the available literature, general methods for the synthesis of metal-picolinate complexes are well-established. These typically involve the reaction of a metal salt with the picolinic acid derivative in a suitable solvent. nih.govresearchgate.net The choice of solvent can play a crucial role in determining the final structure of the complex, with different solvents potentially leading to the formation of mononuclear or polymeric structures. nih.gov For instance, the reaction of mercury(II) halides with picolinic acid yielded a one-dimensional coordination polymer in water, while mononuclear complexes were obtained in methanol or ethanol. nih.gov

The primary coordination mode of picolinic acid and its derivatives is as an N,O-bidentate chelating ligand. nih.govresearchgate.net However, other coordination modes are also possible, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating species. For example, in some polymeric structures, the carboxylate group can act as a bridging ligand, connecting two metal centers. nih.gov The substituent on the pyridine ring can influence the preferred coordination mode. The bulky 3-bromophenyl group in this compound would be expected to introduce steric hindrance that could affect the packing of the complexes in the solid state and potentially favor certain geometries over others.

The coordination of picolinic acid derivatives with metal ions can lead to a remarkable diversity of structures, ranging from simple mononuclear complexes to intricate polymeric architectures and metal-organic frameworks (MOFs).

Mononuclear Complexes: In the presence of a sufficient amount of the ligand, mononuclear complexes are often formed, where a central metal ion is coordinated by one or more picolinate ligands. An example is the [Ga(Pic)₃]·H₂O complex, where the gallium(III) ion is coordinated to three picolinate ligands in a distorted octahedral geometry. nih.gov

Polymeric Complexes: When the ligand-to-metal ratio is lower, or when the carboxylate group engages in bridging, polymeric structures can be formed. These can be one-dimensional chains, two-dimensional layers, or three-dimensional networks. nih.gov For instance, {[HgCl(pic)]}n is a one-dimensional coordination polymer where mercury(II) ions are bridged by picolinate ions. nih.gov

Metal-Organic Frameworks (MOFs): Picolinic acid and its derivatives can also be used as organic linkers to construct MOFs. These are porous crystalline materials with potential applications in gas storage, separation, and catalysis. The rigid nature of the pyridine ring and the coordinating ability of the carboxylate group make picolinic acid derivatives suitable building blocks for MOFs. researchgate.net

The table below presents crystallographic data for a selection of metal-picolinate complexes, illustrating their structural diversity.

CompoundCrystal SystemSpace GroupKey Structural Feature
[Ga(Pic)₃]·H₂OMonoclinicC2/cMononuclear, distorted octahedral geometry
{[HgCl(pic)]}n--One-dimensional coordination polymer
[Ga(Chel)(H₂O)(OH)]₂·4H₂OTriclinicP-1Dimeric units with bridging hydroxyl groups
3-bromopicolinic acid (ligand itself)OrthorhombicPna2₁Asymmetric unit contains two independent molecules

Data for illustrative purposes for related picolinate complexes. researchgate.netnih.gov

Spectroscopic techniques are invaluable for probing the interactions between metal ions and picolinate ligands.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal-picolinate complexes provide information about the d-d transitions of the metal ion and charge transfer bands. Coordination of the ligand to the metal center typically results in shifts in the absorption maxima compared to the free ligand. orientjchem.org For instance, the UV-Vis spectra of various transition metal complexes with a pyridazine-based ligand showed significant shifts in the characteristic ligand band upon coordination. analis.com.my

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the carboxylate group. The deprotonation and coordination of the carboxylic acid lead to characteristic shifts in the asymmetric and symmetric stretching vibrations of the COO⁻ group. The difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate (monodentate, bidentate, or bridging). nih.gov

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal complexes, ESR spectroscopy is a powerful tool for determining the oxidation state of the metal ion and providing information about the symmetry of its coordination environment.

The following table summarizes typical IR spectroscopic data for metal-picolinate complexes.

Compoundν(C=O) of free acid (cm⁻¹)νₐₛ(COO⁻) of complex (cm⁻¹)νₛ(COO⁻) of complex (cm⁻¹)Δν (cm⁻¹)
Picolinic Acid~1700-1720---
Metal-Picolinates-~1650-1590~1380-1350>200

Data represents typical ranges for picolinate complexes. nih.govnih.gov

The electrochemical behavior of metal-picolinate complexes can be investigated using techniques such as cyclic voltammetry (CV). These studies provide information on the redox properties of the metal center, including the potentials at which it can be oxidized or reduced. The substituent on the picolinic acid ligand can significantly influence these redox potentials. The electron-withdrawing or -donating nature of the substituent can make the metal center easier or harder to oxidize or reduce. For example, the electrochemical behavior of metal complexes with 3,6-bis(3,5-dimethylpyrazolyl)pyridazine was studied, and it was found that the complexes exhibit one-electron transfer redox processes. analis.com.my It is expected that the 3-bromophenyl group, being moderately electron-withdrawing, would have a discernible effect on the electrochemical properties of its metal complexes.

Ligand Design Principles and Their Impact on Coordination Properties

The design of ligands is a cornerstone of coordination chemistry, as it allows for the tuning of the properties of metal complexes for specific applications. The picolinic acid scaffold is an excellent platform for ligand design. By introducing different substituents at various positions on the pyridine ring, one can systematically alter the ligand's properties:

Electronic Effects: Electron-withdrawing groups (like the bromo- group on the phenyl ring) can lower the energy of the ligand's orbitals, which can affect the stability of the resulting metal complexes and their redox potentials. Conversely, electron-donating groups would have the opposite effect.

Steric Effects: Bulky substituents can influence the coordination geometry around the metal center, control the accessibility of the metal ion to other molecules, and affect the packing of the complexes in the solid state. The 3-(3-Bromophenyl) group is expected to introduce significant steric bulk.

Functional Groups: The introduction of additional functional groups can lead to new coordination modes or allow for the post-synthetic modification of the resulting complexes, for example, in the context of MOFs. escholarship.org

Structure Activity Relationship Sar Investigations for Substituted Picolinic Acids

Methodologies for Correlating Molecular Structure with Biological/Chemical Activities

Correlating a molecule's structure with its activity involves a range of experimental and computational techniques. These methodologies aim to systematically alter the chemical structure of a lead compound and measure the corresponding changes in activity, thereby building a model that explains these relationships.

Hansch Analysis: A classic quantitative approach, Hansch analysis, formulates a mathematical relationship between biological activity and the physicochemical properties of the substituents, such as hydrophobicity (log P), electronic effects (Hammett constant, σ), and steric parameters (Taft's steric parameter, Es). The goal is to create an equation that can predict the activity of novel analogs. u-tokyo.ac.jp

Computational and Molecular Modeling: Techniques like molecular docking are used to predict the binding orientation and affinity of a ligand (e.g., a picolinic acid derivative) to the active site of a biological target, such as a protein or enzyme. scispace.comnih.gov These models can explain SAR findings at an atomic level, for example, by showing how a specific substituent forms a favorable hydrogen bond or hydrophobic interaction with the target protein. scispace.com

Statistical Analysis: Methods such as principal component analysis (PCA) and hierarchical cluster analysis are employed to analyze datasets from SAR studies. nih.gov These techniques help to identify patterns and group compounds with similar structural features and activity profiles, revealing complex relationships between the molecular structure and biological function. nih.gov

The development of valid SARs is crucial for understanding the pathomechanisms of diseases and for the efficient design of new therapeutic agents. nih.gov These methods work in concert, with experimental data providing the basis for theoretical models, which in turn guide further experimental design. mdpi.com

Design and Synthesis of Analogs for SAR Studies

The design and synthesis of analogs are the practical core of SAR investigations. This process involves the strategic modification of a lead compound to probe the importance of various structural features.

Design Strategy: The design of an analog library typically begins with a lead compound, such as 3-(3-Bromophenyl)picolinic acid. Modifications may include:

Positional Isomerism: Moving the bromo-substituent to the ortho- or para- position of the phenyl ring to assess the impact of its location.

Substituent Variation: Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -CF3, -CN) to study the influence of electronic and steric effects. google.comfrontiersin.org

Scaffold Modification: Altering the picolinic acid core itself, for example, by introducing substituents at other positions on the pyridine (B92270) ring.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to see if activity is retained or improved.

Table 1: Representative Analogs for SAR Studies of Phenylpicolinic Acids This table is a representative example of an analog series designed for SAR studies and does not represent experimentally confirmed data for this compound itself.

Compound IDModification from this compoundRationale for Design
Analog 1Bromine at C2 of phenyl ringInvestigate effect of substituent position (ortho)
Analog 2Bromine at C4 of phenyl ringInvestigate effect of substituent position (para)
Analog 3Chlorine at C3 of phenyl ringEvaluate effect of a different halogen
Analog 4Methyl (-CH3) at C3 of phenyl ringProbe effect of an electron-donating group
Analog 5Trifluoromethyl (-CF3) at C3 of phenyl ringProbe effect of a strong electron-withdrawing group
Analog 6Unsubstituted Phenyl ringEstablish baseline activity without phenyl substitution

Influence of Substituents on Molecular Interactions and Reactivity

Substituents on the picolinic acid and its associated phenyl ring can profoundly influence the molecule's properties and, consequently, its biological activity. These effects can be categorized into steric, electronic, and hydrophobic interactions.

Electronic Effects: The nature of the substituent (electron-donating or electron-withdrawing) alters the electron density distribution across the molecule. For the this compound, the bromine atom is an electron-withdrawing group. This can affect the pKa of the carboxylic acid group and the nitrogen atom in the pyridine ring, influencing ionization state at physiological pH and the ability to form hydrogen bonds or coordinate with metal ions. Studies on other heterocyclic compounds have shown that halogen substitutions on a terminal phenyl ring can lead to higher biological activities. nih.gov

Steric Effects: The size and shape of a substituent can dictate how the molecule fits into a binding site. A bulky substituent might prevent optimal binding, whereas a smaller one might not fill the available space for favorable interactions. The position of the substituent is also critical; for example, a meta-substitution might allow for interactions with a hydrophobic surface adjacent to an active site that a para-substitution would not. nih.gov

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can lead to specific, directional interactions with electron-donating atoms (like oxygen or nitrogen) in a binding site, thereby increasing binding affinity and selectivity.

In a study of quinazoline derivatives, which share some structural similarities, compounds with halogen substitutions (like 3-bromo) on the phenyl ring demonstrated higher inhibitory activities compared to unsubstituted analogs. nih.gov This suggests that the electronic and potential halogen-bonding contributions of the bromine atom are important for activity.

Table 2: General Influence of Substituent Types on Picolinic Acid Derivative Activity This table summarizes general trends observed in SAR studies of related heterocyclic compounds.

Substituent TypePositionGeneral Effect on ActivityPotential Rationale
Halogens (e.g., -Br, -Cl)Phenyl RingOften enhances activity nih.govElectronic withdrawal, potential for halogen bonding, increased lipophilicity
Hydrophobic/Aryl GroupsVariousCan significantly increase activity nih.govFavorable interactions with hydrophobic pockets in the target's active site
Electron-Donating Groups (e.g., -CH3)Phenyl RingVariable, can increase or decrease activityAlters electron density, may introduce steric hindrance or favorable hydrophobic contacts
Electron-Withdrawing Groups (e.g., -CF3)Phenyl RingOften enhances activityModifies electronic properties of the ring system, can improve binding affinity
Small Polar Groups (e.g., -NH2)Pyridine RingCan be unfavorable if it disrupts key interactions nih.govMay introduce unfavorable steric or electronic properties at a critical position

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to formalize the correlation between chemical structure and biological activity into a predictive mathematical model. These models are invaluable for predicting the activity of untested compounds, prioritizing synthesis efforts, and gaining insight into the mechanisms of action.

3D-QSAR and CoMFA: Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional properties of molecules. nih.gov A widely used 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). scispace.comnih.gov In CoMFA, a series of aligned active molecules are placed in a 3D grid. The steric and electrostatic interaction energies between a probe atom and each molecule are calculated at each grid point. These energy values are then used as descriptors in a partial least squares (PLS) statistical analysis to build a model that correlates the 3D fields with biological activity. nih.govdiscoveryjournals.org Such models can be visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are predicted to increase or decrease activity.

Molecular Descriptors: QSAR models rely on calculating various molecular descriptors that encode structural information. For a series of herbicidal 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, several 3D descriptors were identified as being most important for predicting activity: discoveryjournals.org

Asphericity (ASP): A measure of the deviation of the molecule's shape from a perfect sphere.

WHIM Indices (e.g., E2m): Descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution.

Autocorrelation Descriptors (e.g., R2m+): These describe how a property (like atomic mass) is distributed throughout the molecular structure. discoveryjournals.org

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(3-Bromophenyl)picolinic acid, and how can yield be optimized?

  • Methodological Answer : A plausible route involves carboxylation of a halogenated pyridine precursor. For example, CO₂ insertion into 2-bromo-3-(3-bromophenyl)pyridine (analogous to methods for 3-trifluoromethylpicolinic acid synthesis ). Reaction parameters such as temperature (e.g., 80–120°C), CO₂ pressure (1–5 atm), and catalyst choice (e.g., Pd or Cu complexes) can be optimized. Yields may vary between 66%–76% based on similar syntheses .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions on the pyridine and benzene rings.
  • HPLC/GC with UV detection for purity assessment (>95% as per industry standards ).
  • Mass spectrometry (e.g., MALDI-TOF) to verify molecular weight (theoretical ~276.06 g/mol for C₁₂H₈BrNO₂) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility: Test in polar aprotic solvents (DMSO, DMF) or aqueous buffers at varying pH. Structural analogs like picolinic acid derivatives show better solubility in basic conditions due to deprotonation of the carboxylic acid group .
  • Stability: Conduct accelerated degradation studies under light, heat, and humidity. Use TGA/DSC to assess thermal stability .

Advanced Research Questions

Q. How does this compound interact with enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO)?

  • Methodological Answer :

  • Perform enzyme inhibition assays using recombinant IDO. Monitor kynurenine production via UV spectroscopy (λ = 321 nm) .
  • Compare IC₅₀ values with known inhibitors (e.g., 1-methyl-tryptophan). Structural analogs like picolinic acid are known to chelate metal ions in enzyme active sites, suggesting a potential mechanism .

Q. How can computational methods predict the bioactivity of this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate reactivity indices (e.g., HOMO/LUMO energies) and electrostatic potential surfaces. Compare with active analogs like 4-(4-aminophenylethynyl)picolinic acid .
  • Molecular docking (e.g., AutoDock Vina) to simulate binding to IDO or other targets. Validate predictions with in vitro data .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Replicate studies under standardized conditions (e.g., cell lines, assay protocols).
  • Verify compound purity via HPLC and exclude batch variability (e.g., impurities >5% may skew results ).
  • Explore off-target effects using proteomic profiling or high-throughput screening .

Q. What strategies enable crystallographic characterization of this compound?

  • Methodological Answer :

  • Grow single crystals via slow evaporation in solvent mixtures (e.g., ethanol/water).
  • Use X-ray diffraction (Cu-Kα radiation) to resolve the crystal lattice. Compare with related structures (e.g., 3-trifluoromethylpicolinic acid ).
  • Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain stability and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.